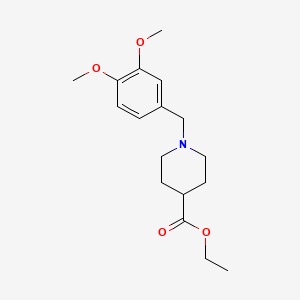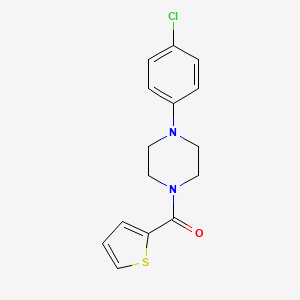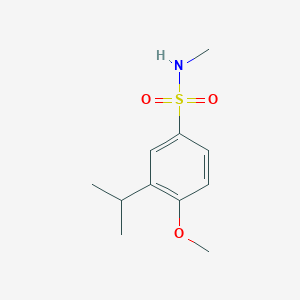![molecular formula C21H26N2O2 B5696642 2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide](/img/structure/B5696642.png)
2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide, also known as MPMPA, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown to have a mechanism of action that affects certain biochemical and physiological processes. In
Mécanisme D'action
The mechanism of action of 2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide involves the inhibition of acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that plays a role in memory and learning. By inhibiting these enzymes, this compound increases the levels of acetylcholine in the brain, which can improve cognitive function. This compound has also been shown to have an anti-inflammatory effect by inhibiting the production of certain cytokines.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effect on acetylcholinesterase and butyrylcholinesterase, this compound has been shown to increase the levels of certain neurotransmitters, such as dopamine and norepinephrine. It has also been shown to have an antioxidant effect, which can protect against oxidative stress. This compound has been shown to have a low toxicity profile in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide in lab experiments is its potential as a treatment for neurodegenerative diseases. Its inhibitory effect on acetylcholinesterase and butyrylcholinesterase makes it a potential candidate for the treatment of Alzheimer's disease. This compound has also been shown to have an anti-inflammatory effect, which can be useful in studying inflammation-related diseases. One limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer.
Orientations Futures
There are several future directions for the study of 2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide. One direction is to further investigate its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease. Another direction is to study its potential as an analgesic and anti-inflammatory agent. Additionally, further studies are needed to determine the optimal dosage and administration route of this compound.
Méthodes De Synthèse
The synthesis of 2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide has been achieved using different methods, including the reaction of 3-methylphenol with piperidine followed by acetylation with 4-bromoacetophenone. Another method involves the reaction of 3-methylphenol with 4-(4-methylpiperidin-1-yl)aniline followed by acetylation with acetic anhydride. The yield of this compound varies depending on the method used.
Applications De Recherche Scientifique
2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide has been studied for its potential applications in scientific research. It has been shown to have an inhibitory effect on the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. This makes it a potential candidate for the treatment of neurodegenerative diseases, such as Alzheimer's disease. This compound has also been studied for its potential use as an analgesic and anti-inflammatory agent.
Propriétés
IUPAC Name |
2-(3-methylphenoxy)-N-[4-(4-methylpiperidin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-16-10-12-23(13-11-16)19-8-6-18(7-9-19)22-21(24)15-25-20-5-3-4-17(2)14-20/h3-9,14,16H,10-13,15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJHHMOBTLHSAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-butyryl-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B5696560.png)
![2-amino-8-(3,4-dimethoxyphenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]dec-2-en-4-one](/img/structure/B5696573.png)

![3-[(4-biphenylylcarbonyl)hydrazono]-N-3-pyridinylbutanamide](/img/structure/B5696580.png)
![N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B5696581.png)
![2-amino-N-1-naphthyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5696583.png)
![1-[2-(4-ethylphenoxy)ethyl]pyrrolidine](/img/structure/B5696585.png)
![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5696602.png)
![6-(5-methyl-1H-pyrazol-3-yl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5696615.png)


![N-benzyl-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5696660.png)

![N-(2-chlorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5696676.png)